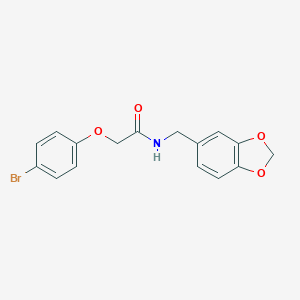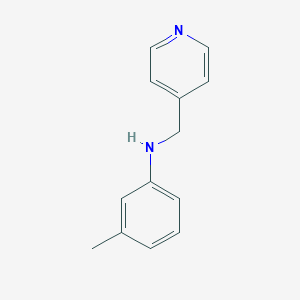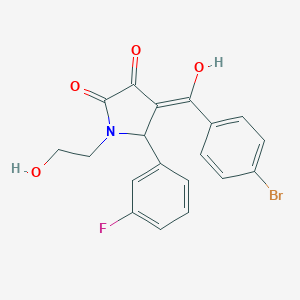![molecular formula C19H21F2N3O B248907 N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248907.png)
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound characterized by the presence of fluorine atoms on both phenyl rings and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a reaction between ethylenediamine and a suitable dihaloalkane.
Introduction of Fluorine Atoms: Fluorination of the phenyl rings is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The fluorinated phenyl rings are coupled with the piperazine intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Industrial Chemistry:
作用機序
The mechanism of action of N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of receptor activity and subsequent physiological effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-N-(4-phenoxy-phenyl)-benzamide
- 2-Fluoro-N-(2-fluoro-phenyl)-benzamide
- 4-Chloro-2-fluorobenzenemethanol
Uniqueness
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is unique due to the presence of both fluorinated phenyl rings and the piperazine ring, which confer distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications.
特性
分子式 |
C19H21F2N3O |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) |
InChIキー |
PTEXXNGSYDXXIJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F |
溶解性 |
10.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B248841.png)

![METHYL[(4-METHYLPHENYL)METHYL][2-(PYRIDIN-2-YL)ETHYL]AMINE](/img/structure/B248844.png)



![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
